molecular formula C18H16N2O5S B2493894 methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2309342-40-1

methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2493894
CAS No.: 2309342-40-1
M. Wt: 372.4
InChI Key: SGLKKLQZKOUZHV-UHFFFAOYSA-N
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Description

Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a synthetic small molecule characterized by a methyl benzoate core linked to a sulfamoyl group, which is further substituted with a pyridinylmethyl moiety bearing a furan-2-yl substituent. For instance, compounds with sulfamoyl benzoate scaffolds and heterocyclic substituents (e.g., furan, pyridine, oxadiazole) have demonstrated antifungal, enzyme inhibitory, and herbicidal activities .

Properties

IUPAC Name

methyl 4-[[5-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-24-18(21)14-4-6-16(7-5-14)26(22,23)20-11-13-9-15(12-19-10-13)17-3-2-8-25-17/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKKLQZKOUZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine-Furan Intermediate: The reaction begins with the coupling of a furan derivative with a pyridine derivative under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.

    Sulfamoylation: The intermediate is then subjected to sulfamoylation, where a sulfonamide group is introduced. This step may involve the use of reagents such as chlorosulfonic acid or sulfonyl chlorides.

    Esterification: Finally, the benzoate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate and related compounds:

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity/Application Reference
Target Compound Methyl benzoate Sulfamoyl, pyridinylmethyl (furan-2-yl) Hypothesized antifungal/antimicrobial -
LMM11 Benzamide, 1,3,4-oxadiazole Sulfamoyl (cyclohexyl/ethyl), furan-2-yl Antifungal vs. C. albicans
Compound 53 Methyl benzoate Sulfamoyl, pyridinyl (thiophen-2-yl, oxoisoindolinyl) Inhibits perforin-mediated lysis
I-6373 Ethyl benzoate Phenethylthio, 3-methylisoxazol-5-yl Not explicitly stated (structural analog)
MDL-800 Benzoate Bromo/fluoro substituents, phosphoaminophenyl SIRT inhibitor
Metsulfuron methyl ester Methyl benzoate Sulfonylurea linkage, 4-methoxy-6-methyl-triazinyl Herbicide (ALS inhibitor)

Structural and Functional Comparisons

LMM11 (1,3,4-Oxadiazole Derivative)
  • Key Differences: LMM11 replaces the pyridinylmethyl group in the target compound with a 1,3,4-oxadiazole ring.
  • Activity : Demonstrates antifungal efficacy against Candida albicans (MIC₅₀ = 8 µg/mL), attributed to furan-mediated hydrophobic interactions and sulfamoyl group polarity .
Compound 53 (Thiophene-Substituted Analog)
  • Key Differences: Incorporates a thiophene and oxoisoindolinyl group instead of furan.
  • Activity : Inhibits perforin-mediated cytotoxicity (IC₅₀ = 3.2 µM), highlighting the sulfamoyl benzoate core’s adaptability to immune modulation .
I-6373 (Ethyl Benzoate Derivative)
  • Key Differences: Uses an ethyl ester and phenethylthio linkage instead of sulfamoyl.
MDL-800 (SIRT Inhibitor)
  • Key Differences: Features bromo/fluoro substituents and a phosphoaminophenyl group. Halogens enable halogen bonding with SIRT enzymes, a feature absent in the target compound .
  • Activity : Potent SIRT6 inhibitor (IC₅₀ = 0.6 µM), emphasizing the role of electron-withdrawing groups in enzyme inhibition .
Metsulfuron Methyl Ester (Herbicidal Analog)
  • Key Differences : Replaces sulfamoyl with a sulfonylurea linkage to a triazinyl group. This modification shifts activity from antimicrobial to herbicidal by inhibiting acetolactate synthase (ALS) .

Research Findings and Implications

  • Antifungal Potential: The furan-2-yl group in both the target compound and LMM11 suggests shared mechanisms, such as disrupting fungal redox homeostasis via Trr1 inhibition . However, the pyridinylmethyl group in the target compound may reduce metabolic stability compared to LMM11’s oxadiazole.
  • Enzyme Inhibition : MDL-800’s halogenated structure underscores the importance of electronegative substituents for SIRT binding, a feature that could be engineered into the target compound for enhanced activity .
  • Structural Flexibility: The sulfamoyl benzoate core is versatile, as seen in Compound 53’s immune-modulatory activity and Metsulfuron’s herbicidal use. Minor modifications (e.g., ester groups, heterocycles) drastically alter target specificity .

Notes and Limitations

  • Contradictions : While sulfamoyl benzoates like LMM11 are antifungal, structural analogs like Metsulfuron are herbicides, illustrating how substituents dictate function .
  • Research Gaps : Direct biological data for the target compound are absent in the evidence. Future studies should assess its pharmacokinetics and activity against Trr1 or other enzymes.
  • Design Recommendations : Introducing halogens (as in MDL-800) or rigid heterocycles (as in LMM11) could optimize the target compound’s efficacy.

Biological Activity

Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, a compound featuring a furan and pyridine moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H18_{18}N2_2O3_3S
  • Molecular Weight : 294.37 g/mol

The structure includes:

  • A furan ring, contributing to its biological activity.
  • A pyridine moiety, known for enhancing pharmacological properties.
  • A sulfamoyl group, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of Cancer Cell Proliferation :
    • Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50_{50} values for some derivatives were reported as low as 3.0 µM, indicating potent activity against these cell lines .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds that activate caspase pathways have been shown to enhance apoptosis in tumor cells .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects:

  • NLRP3 Inflammasome Inhibition :
    • Research indicates that similar compounds can modulate the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. Inhibition of this pathway could lead to reduced neuroinflammation in conditions like Alzheimer's disease .
  • Cytokine Modulation :
    • Studies demonstrate that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α, thereby alleviating inflammation .

Case Study Analysis

A review of literature reveals several case studies where related compounds have been tested for their biological activities:

  • Study on Anticancer Efficacy :
    • A study evaluated a series of furan-pyridine derivatives against breast cancer cell lines, demonstrating that modifications to the sulfamoyl group enhanced cytotoxicity. The most effective derivative had an IC50_{50} value significantly lower than standard chemotherapeutics like doxorubicin .
  • Inflammation Models :
    • In animal models of inflammation, derivatives exhibiting similar structures showed a marked decrease in paw edema and inflammatory markers, suggesting a promising therapeutic profile for chronic inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInduction of apoptosis
Anti-inflammatoryNLRP3 inflammasome inhibition
Cytokine modulationReduction of TNF-α

Q & A

Basic Question: How can synthesis conditions be optimized for methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate to improve yield and purity?

Answer:
Optimization requires systematic adjustment of reaction parameters:

  • Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk side-product formation. Lower temperatures (40–60°C) are preferable for sulfamoylation steps .
  • Catalysts : Use of triethylamine or pyridine as bases can enhance nucleophilic substitution in sulfonamide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol or THF may reduce byproducts in esterification .
  • Reaction Time : Monitor via TLC or HPLC to terminate reactions at peak product formation (~6–12 hours for multi-step syntheses) .
  • Continuous Flow Reactors : For scalability, flow systems minimize batch variability and improve heat transfer .

Basic Question: What analytical techniques are critical for characterizing this compound and verifying purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with key signals for the furan (δ 6.3–7.5 ppm) and pyridine (δ 8.0–9.0 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 388.12) and detects impurities .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and resolve sulfonamide-related byproducts .
  • X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges in polyfunctional compounds .

Basic Question: What purification strategies are effective for isolating this compound?

Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → ethyl acetate/methanol) separates ester and sulfonamide intermediates .
  • Recrystallization : Use ethanol/water mixtures for final product crystallization; monitor solubility curves to optimize solvent ratios .
  • Preparative HPLC : For small-scale high-purity batches, employ C18 columns with 0.1% TFA modifiers to suppress sulfonamide aggregation .

Advanced Question: How can mechanistic studies elucidate the reactivity of the sulfamoyl and benzoate groups?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protonated sulfamoyl groups to identify rate-determining steps in hydrolysis .
  • Spectroscopic Monitoring : In situ FTIR tracks carbonyl (C=O) and sulfonamide (S=O) vibrations during ester cleavage or nucleophilic attacks .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites, validated by experimental substituent effects .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Answer:

  • Dose-Response Validation : Replicate assays (e.g., IC50) across multiple cell lines (HEK293, HeLa) to rule out cell-type-specific artifacts .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended protein interactions masking primary activity .
  • Redox Interference Checks : Measure compound stability under assay conditions; sulfonamides may degrade in high-glutathione environments, altering observed effects .

Advanced Question: What methodologies assess the environmental impact and degradation pathways of this compound?

Answer:

  • Photolysis Studies : Expose to UV light (254 nm) in aqueous buffers; track half-life via LC-MS and identify breakdown products (e.g., benzoic acid derivatives) .
  • Biodegradation Assays : Use OECD 301B guidelines with activated sludge to quantify microbial degradation rates .
  • Ecotoxicity Screening : Daphnia magna and algae growth inhibition tests evaluate acute/chronic toxicity thresholds .

Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Functional Group Isosterism : Replace the furan ring with thiophene or pyrrole to assess π-π stacking effects on receptor binding .
  • Sulfonamide Modifications : Introduce methyl or trifluoromethyl groups to the sulfamoyl moiety; measure changes in solubility and target affinity .
  • Ester Bioisosteres : Substitute methyl benzoate with amides or carbamates to modulate metabolic stability .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats; use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
  • Waste Disposal : Segregate halogenated (furan-containing) waste for incineration; avoid aqueous release due to potential bioaccumulation .

Advanced Question: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase); validate with mutagenesis data .
  • MD Simulations : GROMACS-based trajectories (100 ns) assess binding stability under physiological conditions (pH 7.4, 310 K) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (ester carbonyl, sulfonamide oxygen) for virtual screening of analogs .

Advanced Question: What experimental designs evaluate long-term stability and degradation under storage?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor via HPLC for decomposition .
  • Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; compare impurity profiles to baseline using mass balance principles .
  • Lyophilization : Assess freeze-dried vs. solution stability; sulfonamides often degrade faster in solution due to hydrolysis .

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